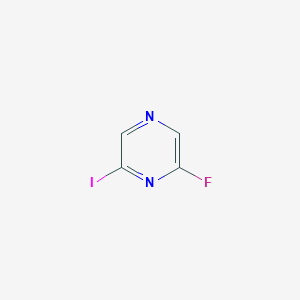

2-Fluoro-6-iodo-pyrazine

Vue d'ensemble

Description

2-Fluoro-6-iodo-pyrazine is a heterocyclic organic compound that features both fluorine and iodine atoms attached to a pyrazine ring. Pyrazines are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications. The presence of both fluorine and iodine in the molecule makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodo-pyrazine typically involves halogenation reactions. One common method is the direct iodination of 2-fluoropyrazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-6-iodo-pyrazine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the substituents attached to it.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often in aqueous or organic solvents.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be obtained.

Oxidation Products: Oxidation can lead to the formation of pyrazine N-oxides or other oxidized derivatives.

Applications De Recherche Scientifique

Bioimaging Applications

Fluorescent Probes

The unique electronic properties of 2-fluoro-6-iodo-pyrazine make it suitable for use in fluorescent bioimaging techniques. Fluorescent probes based on pyrazine derivatives are utilized for cellular imaging and tracking biological processes in real-time. These compounds can be engineered to selectively bind to specific cellular targets or markers, allowing researchers to visualize cellular functions and dynamics effectively .

Ion Detection

Fluorescent probes derived from pyrazine structures have been developed for detecting ions and small molecules in biological systems. The incorporation of halogens like iodine enhances the photophysical properties of these probes, improving their sensitivity and specificity for ion detection, which is critical for various biochemical assays .

Material Science

Synthesis of Functional Materials

this compound serves as a versatile building block for synthesizing functional materials such as metal-organic frameworks (MOFs) and organic semiconductors. Its fluorinated structure can enhance the stability and performance of these materials in electronic applications. Recent advances have highlighted the role of fluorinated compounds in developing high-performance materials with tailored electronic properties .

Tables Summarizing Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | - Adenosine receptor antagonism - Anticancer activity - Antitubercular activity |

| Bioimaging | - Fluorescent probes for cellular imaging - Ion detection capabilities |

| Material Science | - Building block for synthesizing functional materials (MOFs) - Organic semiconductor applications |

Case Studies

- Adenosine Receptor Antagonism Study

- Fluorescent Probe Development

- Anticancer Activity Assessment

Mécanisme D'action

The mechanism by which 2-Fluoro-6-iodo-pyrazine exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, facilitated by the electron-withdrawing effect of the fluorine atom. This makes the pyrazine ring more susceptible to nucleophilic attack. The molecular targets and pathways involved vary depending on the specific application and the nature of the substituents introduced.

Comparaison Avec Des Composés Similaires

2-Fluoro-6-chloro-pyrazine: Similar in structure but with a chlorine atom instead of iodine, it exhibits different reactivity and applications.

2-Fluoro-6-bromo-pyrazine: Contains a bromine atom, offering different substitution patterns and reactivity compared to the iodine derivative.

2-Fluoro-6-methyl-pyrazine:

Uniqueness: 2-Fluoro-6-iodo-pyrazine is unique due to the presence of both fluorine and iodine, which impart distinct electronic and steric properties. This combination makes it particularly useful in cross-coupling reactions and other synthetic transformations, providing access to a wide range of functionalized pyrazine derivatives.

Activité Biologique

2-Fluoro-6-iodo-pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound (CAS Number: 1286744-13-5) is characterized by the presence of both fluorine and iodine substituents on the pyrazine ring. These halogen atoms influence the compound's reactivity and biological properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions of pyrazine derivatives. The presence of electron-withdrawing groups such as fluorine and iodine enhances the electrophilic character of the ring, facilitating further substitution reactions that can lead to various derivatives with potential biological activities .

Antidiabetic and Antioxidant Properties

Recent studies have evaluated the biological activity of compounds related to this compound, particularly focusing on their antidiabetic and antioxidant properties. For instance, derivatives synthesized from pyrazine structures have shown significant inhibition of enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. The IC50 values for these activities were reported as follows:

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

|---|---|---|

| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 |

| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 |

| Acarbose | 72.58 ± 0.68 | 115.6 ± 0.574 |

These results indicate that derivatives of pyrazines can be competitive with established antidiabetic drugs like Acarbose .

Antimycobacterial Activity

Another area of interest is the antimycobacterial activity against Mycobacterium tuberculosis. Compounds derived from pyrazine structures have been shown to exhibit significant activity, with some derivatives achieving MIC values lower than those of standard treatments like Pyrazinamide (PZA). For example:

| Compound | MIC (µg/L) |

|---|---|

| Compound A | ≤ 2 |

| Compound B | ≤ 2 |

| PZA | > 20 |

This highlights the potential for developing new therapies for tuberculosis using pyrazine derivatives .

The mechanisms through which this compound exhibits its biological effects are still under investigation. Molecular docking studies suggest that these compounds interact with key enzymes involved in metabolic pathways, potentially altering their activity through competitive inhibition or allosteric modulation . Additionally, the presence of halogens may enhance binding affinities due to increased hydrophobic interactions.

Case Studies

- Antioxidant Activity Study : A study evaluated the antioxidant properties using DPPH and ABTS assays, showing that certain pyrazine derivatives possess considerable radical scavenging abilities, indicating their potential role in preventing oxidative stress-related diseases .

- Cytotoxicity Evaluation : Cytotoxicity assays conducted on human cell lines demonstrated that selected pyrazine derivatives exhibited low toxicity profiles while maintaining effective biological activity against target pathogens .

Propriétés

IUPAC Name |

2-fluoro-6-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FIN2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOUDHWFEXZTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.